6-methyl-5-(propan-2-yl)pyridin-2-amine
Description
Properties
CAS No. |
1540445-41-7 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-methyl-5-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-5-9(10)11-7(8)3/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
MFACIYCXWMHIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Substitution Reactions
The introduction of the isopropyl group at position 5 typically employs nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. In a representative procedure from analogous syntheses, 5-fluoropicolinonitrile undergoes substitution with isopropoxy groups using sodium hydride as a base in dimethylformamide (DMF) at 25°C. Adapted for the target compound, this method could utilize 5-chloropyridine derivatives and isopropylmagnesium bromide (Grignard reagent) under inert conditions.
Reaction Conditions :
Amination Strategies
Amination at position 2 is achieved through Buchwald-Hartwig coupling or direct ammonia treatment. For instance, palladium-catalyzed coupling of 2-bromo-5-isopropylpyridine with aqueous ammonia in the presence of Xantphos ligand affords the amine in 40–65% yield. Microwave-assisted protocols reduce reaction times from 24 hours to 30 minutes while improving yields by 15–20%.
Optimized Amination Protocol :
Methylation Techniques
Methylation at position 6 is commonly performed via Friedel-Crafts alkylation or using methyl iodide in the presence of a strong base. Potassium carbonate in acetone at reflux facilitates methylation of 5-isopropylpyridin-2-amine, achieving 85% conversion within 6 hours.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance substitution rates but may promote side reactions in amination steps.
-
Catalyst Loading : Pd-based catalysts above 3 mol% increase costs without improving yields.
-
Temperature Gradients : Gradual heating from 0°C to reflux minimizes decomposition of thermally sensitive intermediates.
A comparative analysis of methylation agents reveals methyl triflate outperforms methyl iodide in selectivity (Table 1).
Table 1. Methylation Agent Efficiency
| Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl Iodide | Acetone | Reflux | 78 | 92 |
| Methyl Triflate | DCM | 0°C → 25°C | 89 | 98 |
| Dimethyl Sulfate | EtOH | 50°C | 65 | 85 |
Characterization and Analytical Data
Successful synthesis is confirmed through:
-
¹H NMR : Distinct signals for aromatic protons (δ 6.8–8.2 ppm), isopropyl methine (δ 2.4–2.6 ppm), and methyl groups (δ 1.3–1.5 ppm).
-
Mass Spectrometry : ESI-MS m/z 151.12 [M+H]⁺, consistent with the molecular formula C₉H₁₄N₂.
-
Chromatography : HPLC retention time of 4.2 minutes (C18 column, 60% acetonitrile/water).
Industrial-Scale Production Considerations
Scaling the synthesis introduces challenges in:
-
Purification : Column chromatography becomes impractical; alternatives include crystallization from hexane/ethyl acetate mixtures (85% recovery).
-
Catalyst Recycling : Immobilized Pd catalysts on mesoporous silica enable reuse for up to 5 cycles without significant activity loss.
Emerging methodologies such as electrochemical amination and flow chemistry could address current limitations in reaction time and scalability. Photocatalytic C–H functionalization may enable direct introduction of methyl and isopropyl groups without pre-functionalized substrates .
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(propan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
6-Methyl-5-(propan-2-yl)pyridin-2-amine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its structural characteristics allow for the introduction of various functional groups, facilitating the development of new materials and pharmaceuticals. The compound's ability to undergo diverse chemical reactions makes it valuable in organic synthesis.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Alkylation | Introduction of alkyl groups via electrophilic substitution | |
| Coupling | Formation of carbon-carbon bonds through cross-coupling reactions | |
| Reduction | Conversion to piperidine derivatives |
Biological Applications
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits promising antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, suggesting potential use in developing new antibiotics or antiviral agents.
Case Study: Antiviral Activity
In a study examining the compound's antiviral properties, it was found to inhibit viral replication in vitro, demonstrating potential as a therapeutic agent against viral infections. The mechanism involves interaction with viral enzymes, disrupting their function and preventing replication .
Medicinal Applications
Therapeutic Potential in Neurological Disorders
The compound is under investigation for its therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that it may modulate neurotransmitter systems, offering neuroprotective effects.
Table 2: Therapeutic Potential of this compound
| Condition | Mechanism of Action | Reference |
|---|---|---|
| Alzheimer's Disease | Modulation of acetylcholine levels | |
| Parkinson's Disease | Neuroprotective effects through antioxidant activity |
Industrial Applications
Catalyst in Chemical Reactions
In industrial settings, this compound is utilized as a catalyst in various chemical reactions. Its efficiency in facilitating reactions can lead to reduced reaction times and improved yields in the production of pharmaceuticals and agrochemicals.
Agrochemical Development
The compound is also being explored as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. Its structural properties make it suitable for modifications that enhance efficacy and reduce environmental impact .
Mechanism of Action
The mechanism of action of 6-methyl-5-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. The compound’s structure enables it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyridin-2-amine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Analysis
Electron-withdrawing groups (e.g., Cl, CF3) in 6-chloro-5-(trifluoromethyl)pyridin-2-amine enhance electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions .
Biological Activity: Lipophilicity: The trifluoromethyl group in 6-methyl-5-(trifluoromethyl)pyridin-2-amine increases membrane permeability compared to the isopropyl variant, critical for blood-brain barrier penetration .
Synthetic Utility :
- Boronic ester derivatives of this compound (e.g., 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine) enable Suzuki-Miyaura couplings, a key step in constructing biaryl systems for drug discovery .
- 5-Ethynylpyridin-2-amine’s terminal alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation chemistry .
Biological Activity
6-Methyl-5-(propan-2-yl)pyridin-2-amine, a pyridine derivative, has garnered attention in recent research for its potential biological activities. This article explores its antimicrobial properties, pharmacological applications, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring with specific substitutions that influence its biological activity. The presence of the amine group allows for hydrogen bonding, which is crucial for interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Key findings include:
- Antibacterial Activity : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.0048 mg/mL against E. coli and Bacillus mycoides, indicating strong antibacterial potential .
- Antifungal Activity : It also displays antifungal properties against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 16.69 - 78.23 |
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within microbial cells. The compound's structural characteristics allow it to modulate biological pathways effectively, potentially leading to therapeutic effects.
Pharmacological Applications
Ongoing research is exploring the compound's potential as a pharmaceutical intermediate in drug development. It has been identified as a promising candidate for synthesizing novel therapeutic agents due to its unique structural properties and biological activities .
Case Studies
- Study on Antiprion Activity : In a study involving neuroblastoma cells, analogs of related compounds exhibited varying degrees of potency against prion proteins, suggesting that structural modifications can enhance biological activity while retaining favorable pharmacokinetic properties .
- Synthesis of Novel Derivatives : A study utilizing palladium-catalyzed reactions successfully synthesized new pyridine derivatives that demonstrated anti-thrombolytic and biofilm inhibition activities, further highlighting the versatility of pyridine-based compounds in medicinal chemistry .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Unique Features |
|---|---|
| 2-Methyl-5-(propan-2-yl)pyridin-3-amine | Different substitution pattern |
| 6-Methyl-2-(propan-2-yl)pyridin-4-amine | Varying biological activity |
| 5-Methyl-6-(propan-2-yl)pyridin-2-amine | Distinct pharmacological profile |
Q & A
Q. What are the most reliable synthetic routes for 6-methyl-5-(propan-2-yl)pyridin-2-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 6-methyl-5-(propan-2-yl)pyridine-2-carbaldehyde with ammonia or ammonium acetate under hydrogenation conditions. Sodium triacetoxyborohydride (STAB) in dichloromethane or methanol at room temperature is commonly employed for high yields (60–75%) . Alternative routes include palladium-catalyzed cross-coupling reactions, where aryl halides are coupled with amines under inert atmospheres (e.g., Pd(dba)₂/Xantphos catalyst system) . Purity optimization involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
Q. How can the structure of this compound be unambiguously confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Key signals include δ ~6.5 ppm (pyridine H3), δ ~2.5–3.0 ppm (isopropyl CH), and δ ~1.3 ppm (isopropyl CH3).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (calculated for C9H15N2: 151.1235).
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for refinement; lattice parameters (e.g., space group P21/c) and hydrogen bonding networks validate stereochemistry .
Q. What analytical techniques are critical for assessing stability under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability).
- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products under acidic/alkaline stress (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) using a C18 column and UV detection at 254 nm .
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers (pH 4–9).
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl group influence reactivity in catalytic applications?
- Methodological Answer : The bulky isopropyl group at position 5 induces steric hindrance, reducing nucleophilic attack at the pyridine nitrogen. Computational studies (DFT, B3LYP/6-31G*) show increased electron density at the amine group (N2), enhancing its role as a ligand in transition-metal complexes (e.g., Pd or Ru catalysts). Experimental validation involves synthesizing metal complexes and comparing catalytic activity in cross-coupling reactions via turnover frequency (TOF) measurements .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Address via:
- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. hexane) and compare DSC profiles.
- Bioactivity Assays : Test purified batches (>99% HPLC) against standardized targets (e.g., kinase inhibition assays with TrkA or MAP kinases) using dose-response curves (IC50 values) .
- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to minimize inter-lab variability.
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to proteins (e.g., kinases) using crystal structures (PDB: 3B0 for pyridine derivatives). Focus on hydrogen bonding (amine N2 with Asp/Glu residues) and hydrophobic interactions (isopropyl group with nonpolar pockets) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; calculate binding free energies (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
